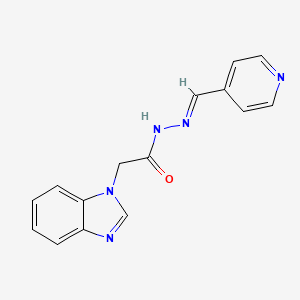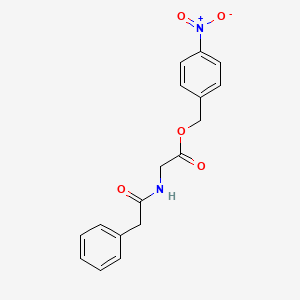
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide, also known as BPAH, is a chemical compound that has gained significant attention in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to induce changes in gene expression and protein synthesis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer activity against various cancer cell lines. However, 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide. One area of interest is its potential use as a therapeutic agent for various types of cancer. Further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to exhibit neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, more research is needed to fully understand the mechanism of action of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide involves the reaction of 4-pyridinecarboxaldehyde with 2-(1H-benzimidazol-1-yl)acetic acid hydrazide in the presence of acetic acid and ethanol. The resulting product is a yellow solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 2-(1H-benzimidazol-1-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(19-18-9-12-5-7-16-8-6-12)10-20-11-17-13-3-1-2-4-14(13)20/h1-9,11H,10H2,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXJNYOXJMGIKM-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzimidazol-1-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-isopropyl-3-{[(2-phenylcyclopropyl)carbonyl]hydrazono}butanoate](/img/structure/B5852176.png)
![ethyl 3-{[3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5852184.png)










![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)